molecular formula C11H12O2 B7994204 3-[(Allyloxy)methyl]benzaldehyde

3-[(Allyloxy)methyl]benzaldehyde

Cat. No.: B7994204
M. Wt: 176.21 g/mol
InChI Key: JHWJMMWLDZFDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Allyloxy)methyl]benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with an allyloxy-methyl group at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis. For example, it serves as a precursor in the synthesis of Pacritinib hydrochloride, a kinase inhibitor, through multi-step reactions involving nucleophilic substitutions and olefin metathesis . The allyloxy group imparts reactivity for further functionalization, making it valuable in medicinal chemistry.

Properties

IUPAC Name

3-(prop-2-enoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h2-5,7-8H,1,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWJMMWLDZFDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Allyloxy)methyl]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 3-[(Allyloxy)methyl]benzaldehyde are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Allyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Allyl bromide in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-[(Allyloxy)methyl]benzoic acid.

    Reduction: 3-[(Allyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-[(Allyloxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and allyloxy groups.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(Allyloxy)methyl]benzaldehyde depends on the specific reaction or application. In general, the aldehyde group can undergo nucleophilic addition reactions, while the allyloxy group can participate in electrophilic or nucleophilic substitution reactions. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

3,4-Dimethylbenzaldehyde

  • Structure : A benzaldehyde derivative with methyl groups at the 3- and 4-positions.
  • Applications : Widely used in dyestuffs, fragrances, and polymer additives due to its stability and low reactivity .

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

  • Structure : Contains a 4-methylpiperazine substituent instead of the allyloxy group.
  • Properties :
    • The piperazine ring introduces basicity and hydrogen-bonding capability.
    • Molecular weight: 218.3 g/mol (vs. ~176.2 g/mol for 3-[(Allyloxy)methyl]benzaldehyde) .
  • Applications : Used in drug discovery for targeting receptors or enzymes due to its nitrogen-rich structure.
  • Key Difference : The piperazine group enables interactions with biological targets, contrasting with the allyloxy group’s role in synthetic flexibility.

pH-Sensing Benzaldehyde Derivatives (HL-2-py, HL-3-qui, etc.)

  • Structures: Examples include: HL-2-py: 3-[(3-Benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde. HL-3-qui: 2-Hydroxy-5-methyl-3-((quinolin-3-yliminio)methyl)benzaldehyde.
  • Properties :
    • Hydroxy and imine groups enable pH-dependent fluorescence changes. For instance, HL-2-py exhibits a 250-fold fluorescence increase at 528 nm in alkaline conditions .
    • Ratiometric sensing (e.g., HL-3-qui) allows precise pH measurement via dual emission peaks.
  • Applications : Cell imaging and real-time pH monitoring in biological systems.
  • Key Difference : These compounds prioritize electronic modulation for sensing, whereas 3-[(Allyloxy)methyl]benzaldehyde focuses on synthetic utility.

4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde

  • Structure : Combines bromomethyl, methoxy, and benzyloxy groups.
  • Properties: Bromine enables nucleophilic substitution reactions. Crystal structure: Monoclinic, P21/c space group, with a molecular weight of 335.19 g/mol .
  • Applications : Intermediate in synthesizing complex organic molecules, leveraging bromine for cross-coupling reactions.
  • Key Difference : The bromine substituent offers distinct reactivity compared to the allyloxy group’s olefin-based transformations.

3-[(2-Methoxyethoxy)methoxy]benzaldehyde

  • Structure : Features a methoxyethoxy-methoxy substituent.
  • Properties :
    • Ether groups enhance solubility in polar solvents.
    • Molecular weight: 210.23 g/mol .
  • Applications : Used in organic synthesis for hydrophilic modifications.
  • Key Difference : The methoxyethoxy group prioritizes solubility over reactivity, unlike the allyloxy group’s role in facilitating further reactions.

Biological Activity

3-[(Allyloxy)methyl]benzaldehyde is an organic compound notable for its unique structural features, including an aldehyde group and an allyloxy substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

Chemical Structure and Synthesis

The molecular formula of 3-[(Allyloxy)methyl]benzaldehyde is C11H12O3C_{11}H_{12}O_3. The synthesis typically involves the reaction of 4-hydroxybenzaldehyde with allylbromide in the presence of a base such as potassium carbonate. This synthetic route is advantageous for producing the compound with high yield and purity, and industrial methods may employ continuous flow reactors to enhance efficiency.

1. Enzyme Inhibition

One of the primary areas of research surrounding 3-[(Allyloxy)methyl]benzaldehyde is its interaction with biological molecules, particularly enzymes. The aldehyde functionality allows it to form covalent bonds with nucleophilic residues in proteins, which can lead to inhibition or modulation of enzyme activity. For instance, compounds with similar structures have been shown to inhibit tyrosinase, an enzyme critical in melanin production, suggesting that 3-[(Allyloxy)methyl]benzaldehyde may exhibit similar inhibitory effects.

2. Antioxidant Activity

Research indicates that compounds related to 3-[(Allyloxy)methyl]benzaldehyde possess significant antioxidant properties. These properties are often assessed through radical scavenging assays and reactive oxygen species (ROS) scavenging assays. The presence of allyl and allyloxy groups may enhance the compound's ability to neutralize free radicals, thereby contributing to its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to 3-[(Allyloxy)methyl]benzaldehyde:

  • Tyrosinase Inhibition : In a study evaluating various analogs, it was found that certain derivatives exhibited potent inhibition of mushroom tyrosinase. For example, one analog showed an IC50 value of 1.12 µM, indicating strong inhibitory activity compared to standard inhibitors like kojic acid (IC50 = 24.09 µM) .
  • Cell Viability : The cytotoxic effects of these analogs were also examined in B16F10 murine melanoma cells. Certain compounds did not exhibit cytotoxicity at concentrations up to 20 µM over 48 hours, suggesting a favorable safety profile for further investigation .

Comparative Analysis

To better understand the uniqueness of 3-[(Allyloxy)methyl]benzaldehyde, a comparison with structurally related compounds is provided below:

Compound NameStructural FeaturesUnique Properties
4-AllyloxybenzaldehydeLacks the allyl group at the 3-positionSimpler structure without additional reactivity
3-Allyl-4-hydroxybenzaldehydeContains a hydroxyl group instead of an allyloxy groupHydroxyl group introduces different reactivity
2-(2-Methyl-allyloxy)-benzaldehydeContains a methyl substituent on the allyl groupVariation in substitution pattern affecting properties
4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehaloseMore complex derivative with multiple allyloxy groupsIncreased complexity leading to diverse applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.